[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methyloctahydroquinolin-1(2H)-yl)methanone
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Overview
Description
[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-METHYLOCTAHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core with various functional groups, including dimethoxyphenyl, trifluoromethyl, and octahydroquinolinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-METHYLOCTAHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of trifluoromethyl groups to introduce the trifluoromethyl moiety into the molecule.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of trifluorodiazoethane (CF3CHN2) for rapid synthesis of trifluoromethyl-substituted organic molecules . This reagent allows for efficient and high-yield production, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-METHYLOCTAHYDRO-1(2H)-QUINOLINYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of [5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-METHYLOCTAHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:
- 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
- 2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide
Uniqueness
The uniqueness of [5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-METHYLOCTAHYDRO-1(2H)-QUINOLINYL]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H33F3N4O3 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C26H33F3N4O3/c1-15-10-11-32(20-7-5-4-6-17(15)20)25(34)19-14-24-30-18(13-23(26(27,28)29)33(24)31-19)16-8-9-21(35-2)22(12-16)36-3/h8-9,12,14-15,17-18,20,23,30H,4-7,10-11,13H2,1-3H3 |
InChI Key |
PZAATPCVIGBDRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C2C1CCCC2)C(=O)C3=NN4C(CC(NC4=C3)C5=CC(=C(C=C5)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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